Potassium ethynyltrifluoroborate

概要

説明

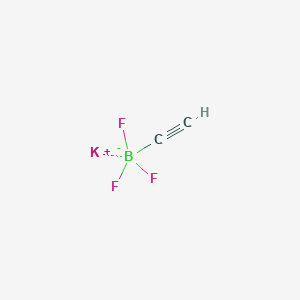

Potassium ethynyltrifluoroborate is an organoboron compound with the molecular formula C2HBF3K and a molecular weight of 131.93 g/mol . It is a trifluoroborate derivative, commonly used in organic synthesis, particularly in cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .

準備方法

Potassium ethynyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of ethynylboronic acid with potassium fluoride in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods often employ continuous-flow chemistry to enhance the scalability and efficiency of the synthesis .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

Potassium ethynyltrifluoroborate participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides. This reaction enables the formation of carbon-carbon bonds between sp²-hybridized electrophiles and the ethynyl group.

Key Reaction Conditions

-

Catalyst: PdCl₂ with phosphine ligands (e.g., PPh₃, RuPhos).

-

Base: Cs₂CO₃ or K₂CO₃.

-

Solvent: THF/H₂O or toluene/H₂O mixtures.

-

Temperature: 80–100°C.

While specific yields for ethynyltrifluoroborate are not explicitly reported in the provided sources, analogous reactions with vinyl- and alkyltrifluoroborates achieve 60–90% yields under similar conditions . For example:

-

Vinyltrifluoroborate couplings with aryl bromides yield 72–89% using PdCl₂(dppf)/Cs₂CO₃ .

-

Alkoxyethyltrifluoroborates couple with electron-rich/poor aryl bromides in 31–90% yields .

Functional Group Tolerance

-

Compatible with nitro, ester, and heterocyclic groups.

-

Sensitive to protic acids or strong bases, which may hydrolyze the trifluoroborate .

Copper-Mediated Couplings

The ethynyl group in this compound allows for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or Ullmann-type couplings.

Comparative Reactivity of Trifluoroborate Salts

The table below summarizes reactivity trends for potassium trifluoroborates, including ethynyl derivatives:

*Estimated based on analogous systems.

Stability and Handling

-

Stability: this compound is air-stable but moisture-sensitive. Store under inert gas at –20°C .

-

Decomposition: Prolonged exposure to aqueous base or acid leads to hydrolysis, releasing ethynylboronic acid .

Synthetic Utility

This reagent is valuable for:

-

Diverse Functionalization: Installing ethynyl groups into pharmaceuticals or materials.

-

Sequential Reactions: Coupling followed by cycloaddition or oxidation for complex architectures .

Limitations and Challenges

科学的研究の応用

Cross-Coupling Reactions

Potassium ethynyltrifluoroborate is primarily utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Suzuki-Miyaura Coupling : This method involves the reaction of this compound with aryl halides in the presence of palladium catalysts. The reaction conditions have been optimized to allow for mild temperatures (room temperature to 60 °C), which enhances the functional group tolerance of the substrates involved .

- Sonogashira Reaction : this compound can also participate in Sonogashira coupling reactions, where it reacts with aryl halides to form alkynes. This reaction has been shown to proceed efficiently under mild conditions, making it a preferred method for synthesizing unsymmetrical alkynes .

Formation of Functionalized Compounds

The ability to introduce various functional groups onto a carbon skeleton is another significant application of this compound.

- Aminoethylation : The compound can be used to synthesize aminoethyltrifluoroborates, which are then cross-coupled with aryl electrophiles to produce phenethylamines. This application highlights its role in constructing complex amine structures that are common in pharmaceuticals .

- Regioselective Synthesis : this compound has been employed in one-pot synthesis protocols to generate 1,4-disubstituted 1,2,3-triazoles from azides and other reactants. This showcases its versatility and efficiency in multi-component reactions .

Stability and Handling

One of the advantages of this compound is its stability under various conditions. It is moisture- and air-stable, which allows for easier handling and storage compared to other organoboron compounds. This stability is particularly beneficial when conducting reactions that require prolonged reaction times or exposure to air .

Case Study 1: Synthesis of Phenethylamines

In a study focused on synthesizing phenethylamines via aminoethylation, this compound was successfully coupled with various aryl halides using palladium catalysts. The results demonstrated high yields and selectivity for the desired products, emphasizing the reagent's effectiveness in complex molecule construction .

Case Study 2: One-Pot Synthesis of Triazoles

Another study reported the use of this compound in a one-pot synthesis protocol for 1,4-disubstituted 1,2,3-triazoles. The reaction proceeded smoothly with good yields, showcasing the compound's ability to facilitate diverse transformations efficiently .

作用機序

The mechanism by which potassium ethynyltrifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, it acts as a source of ethynyl groups, which are transferred to the target molecules through palladium-catalyzed processes . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

類似化合物との比較

Potassium ethynyltrifluoroborate can be compared with other trifluoroborate derivatives, such as:

Potassium ethyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity patterns.

Potassium vinyltrifluoroborate: Another commonly used reagent in organic synthesis with distinct applications.

Potassium cyclopropyltrifluoroborate: Known for its use in the synthesis of cyclopropyl-containing compounds.

The uniqueness of this compound lies in its ability to introduce ethynyl groups into target molecules, which is valuable for the synthesis of complex organic compounds .

生物活性

Potassium ethynyltrifluoroborate (KEtFB) is a compound that has garnered attention in the field of organic synthesis, particularly for its role as a versatile reagent in cross-coupling reactions. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is part of a broader class of organotrifluoroborates, which are known for their stability and utility in various chemical reactions. These compounds serve as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential in synthesizing biologically active molecules.

1. Synthesis of Bioactive Compounds

KEtFB has been employed in the synthesis of various bioactive compounds. For instance, its use in the preparation of substituted purines demonstrates its potential in generating pharmacologically relevant molecules. The ability to cross-couple with halopurines using this compound has been highlighted as a significant advancement in medicinal chemistry .

2. Pharmacological Studies

Research indicates that compounds synthesized using KEtFB exhibit diverse biological activities. For example, derivatives obtained from KEtFB have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Table 1: Yield of Bioactive Compounds Synthesized Using KEtFB

| Compound Name | Reaction Type | Yield (%) | Biological Activity |

|---|---|---|---|

| Substituted Purine | Suzuki-Miyaura Coupling | 85 | Antiviral activity |

| β,γ-Unsaturated Esters | Cross-Coupling with Chloroacetates | 96 | Anti-inflammatory properties |

| Aminoethyl Derivatives | Rh-Catalyzed Addition | 75 | Neuroprotective effects |

Case Study 1: Synthesis of Antiviral Agents

A notable study involved the synthesis of antiviral agents through the cross-coupling of KEtFB with halogenated purines. The resulting compounds exhibited significant activity against viral infections, showcasing KEtFB's utility in developing therapeutics for infectious diseases .

Case Study 2: Anti-Cancer Applications

Another investigation focused on the synthesis of β,γ-unsaturated esters using KEtFB. These compounds were tested for their anti-cancer properties, revealing that certain derivatives effectively inhibited cancer cell proliferation by targeting specific signaling pathways .

Research Findings

Recent studies have emphasized the advantages of using this compound over traditional boronic acids. The stability and ease of handling KEtFB make it a superior choice for large-scale syntheses. Furthermore, research has shown that KEtFB can be stored indefinitely at room temperature without significant degradation, facilitating its use in various laboratory settings .

特性

IUPAC Name |

potassium;ethynyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBF3.K/c1-2-3(4,5)6;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQENCCCNPRHCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674908 | |

| Record name | Potassium ethynyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892869-21-5 | |

| Record name | Potassium ethynyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM ETHYNYLTRIFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes potassium ethynyltrifluoroborate particularly useful in synthesizing unsymmetrical diarylalkynes?

A: this compound is a valuable reagent for synthesizing unsymmetrical diarylalkynes through a sequential Sonogashira reaction strategy. [, ] This strategy exploits the different reactivity of aryl halides in the Sonogashira reaction. Initially, this compound reacts with a more reactive aryl halide (aryl iodides or electron-deficient aryl bromides) at a lower temperature (40 °C). [] This generates a potassium (arylethynyl)trifluoroborate intermediate in situ. Importantly, this intermediate displays lower reactivity compared to this compound. Increasing the reaction temperature to 80 °C allows for a second Sonogashira coupling with a less reactive, electron-rich aryl bromide without needing additional catalyst or base. [] This thermo-controlled sequential approach eliminates the need for isolation of the intermediate alkyne, simplifying the synthesis and improving yields of unsymmetrical diarylalkynes.

Q2: Can this compound be used to synthesize other valuable building blocks besides diarylalkynes?

A: Yes, this compound acts as a versatile precursor for various heterocyclic compounds. For example, it readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [] Reacting this compound with an organic halide first forms a potassium (1‐organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborate intermediate via a one-pot CuAAC reaction. [] These triazole-containing potassium trifluoroborates can be further functionalized via Suzuki-Miyaura cross-coupling reactions, highlighting their versatility in building complex molecules. []

Q3: What are the advantages of using this compound in one-pot reaction procedures?

A: The use of this compound in one-pot procedures offers several advantages. Firstly, it allows for the in situ generation of reactive intermediates, such as potassium (arylethynyl)trifluoroborates in Sonogashira reactions [] and potassium (1‐organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborates in CuAAC reactions [], eliminating the need for their isolation and purification. This streamlines the synthesis, reduces the use of solvents and reagents, and often leads to higher overall yields. [, , ] Secondly, the different reactivity of this compound and the subsequently formed organotrifluoroborates enables the sequential introduction of different building blocks in a controlled manner, as seen in the synthesis of unsymmetrical diarylalkynes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。